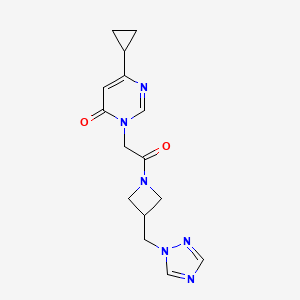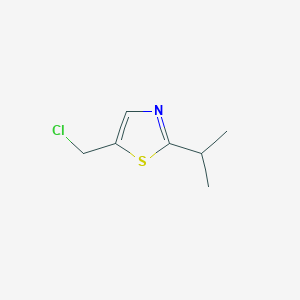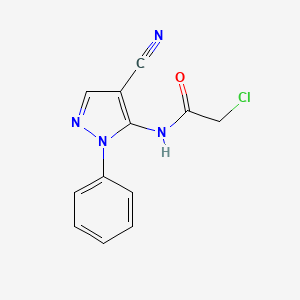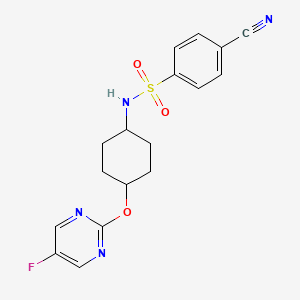
酢酸セリウム(III) 水和物
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cerium(III) acetate xhydrate is an inorganic compound with the chemical formula Ce(CH₃COO)₃·xH₂O. It is a white powder that is soluble in water and ethanol. This compound is a cerium salt of acetic acid and is commonly used in various chemical and industrial applications due to its unique properties .
科学的研究の応用
Cerium(III) acetate xhydrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and in the preparation of cerium oxide nanoparticles.
Biology: Employed in studies involving oxidative stress and as an antioxidant agent.
Medicine: Investigated for its potential use in drug delivery systems and as an anti-cancer agent.
Industry: Utilized in the production of glass, ceramics, and as a polishing agent for glass and metals.
作用機序
Target of Action
Cerium(III) acetate xhydrate, also known as acetic acid;cerium;hydrate, is a catalyst that primarily targets the oxidation reactions . It interacts with specific functional groups in reactants, thereby enabling the formation of intermediate species that are key to synthesizing desired products .
Mode of Action
Cerium(III) acetate xhydrate facilitates transformations by interacting with specific functional groups in reactants, thereby enabling the formation of intermediate species that are key to synthesizing desired products . It is known to catalyze the liquid-phase auto-oxidation of cresols .
Biochemical Pathways
It is known to play a role in the oxidation reactions, particularly in promoting efficiency and specificity in chemical transformations .
Pharmacokinetics
It is known that cerium(iii) acetate xhydrate is soluble in water and ethanol in its anhydrous form .
Result of Action
The molecular and cellular effects of Cerium(III) acetate xhydrate’s action primarily involve the transformation of substrates into their respective products through oxidation reactions . It is also used as a starting material for the synthesis of CeO2 nanoparticles .
Action Environment
The action, efficacy, and stability of Cerium(III) acetate xhydrate can be influenced by environmental factors. For instance, its solubility can be affected by the presence of water and ethanol . .
準備方法
Synthetic Routes and Reaction Conditions: Cerium(III) acetate xhydrate can be synthesized by reacting cerium(III) carbonate with acetic acid in an aqueous solution. The reaction is as follows : [ \text{Ce}_2(\text{CO}_3)_3 + 6 \text{CH}_3\text{COOH} \rightarrow 2 \text{Ce}(\text{CH}_3\text{COO})_3 + 3 \text{H}_2\text{O} + 3 \text{CO}_2 \uparrow ]
Industrial Production Methods: In industrial settings, cerium(III) acetate xhydrate is produced by dissolving cerium(III) carbonate in a mixture of glacial acetic acid and 2-ethylhexanoic acid, followed by mild heating and stirring to ensure complete solubility .
Types of Reactions:
Oxidation: Cerium(III) acetate can be oxidized to cerium(IV) compounds under specific conditions.
Reduction: It can be reduced to cerium(II) compounds, although this is less common.
Substitution: Cerium(III) acetate can undergo substitution reactions where the acetate groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various ligands like chloride or nitrate can be used in substitution reactions.
Major Products:
Oxidation: Cerium(IV) oxide (CeO₂)
Reduction: Cerium(II) acetate
Substitution: Cerium(III) chloride or cerium(III) nitrate
類似化合物との比較
- Lanthanum(III) acetate
- Praseodymium(III) acetate
- Neodymium acetate
Comparison: Cerium(III) acetate xhydrate is unique due to its higher redox potential compared to other lanthanide acetates. This makes it particularly effective in applications requiring strong oxidative or reductive capabilities. Additionally, its ability to form stable complexes with various ligands enhances its versatility in chemical synthesis and industrial processes .
特性
IUPAC Name |
acetic acid;cerium;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.Ce.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYKETINUFVYFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.O.[Ce] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14CeO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl N-[4-(1-chloroisoquinoline-3-amido)phenyl]carbamate](/img/structure/B2561293.png)
![2-((4-ethyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2561294.png)
![2-{[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]sulfonyl}benzonitrile](/img/structure/B2561296.png)

![4-(diethylsulfamoyl)-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2561300.png)


![methyl 3-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2561304.png)
![N-(2-bromophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2561305.png)


![2,3-dichloro-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzenesulfonamide](/img/structure/B2561310.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2561313.png)

